Isochondrodendrine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(11R,26R)-5,20-dimethoxy-10,25-dimethyl-2,17-dioxa-10,25-diazaheptacyclo[26.2.2.213,16.13,7.118,22.011,36.026,33]hexatriaconta-1(31),3(36),4,6,13,15,18(33),19,21,28(32),29,34-dodecaene-4,19-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N2O6/c1-37-15-13-23-19-29(41-3)33(39)35-31(23)27(37)17-21-5-9-26(10-6-21)44-36-32-24(20-30(42-4)34(36)40)14-16-38(2)28(32)18-22-7-11-25(43-35)12-8-22/h5-12,19-20,27-28,39-40H,13-18H2,1-4H3/t27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOGHHPVBVXQIV-VSGBNLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5O)OC)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5O)OC)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197249 | |
| Record name | Isochondrodendrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-62-3 | |
| Record name | (12aR,24aR)-2,3,12a,13,14,15,24,24a-Octahydro-5,17-dimethoxy-1,13-dimethyl-8,11:20,23-dietheno-1H,12H-[1,10]dioxacyclooctadecino[2,3,4-ij:11,12,13-i'j′]diisoquinoline-6,18-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isochondrodendrine | |
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| Record name | Isochondrodendrine | |
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| Record name | Isochondrodendrine | |
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| Record name | O7,O7'-didemethylcycleanine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ISOCHONDRODENDRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ4K59A9CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Natural Occurrence and Bioprospecting of Isochondrodendrine
Botanical Sources and Distribution of Isochondrodendrine-Producing Species
The primary plant family known to produce this compound is the Menispermaceae, commonly known as the moonseed family. This family comprises a diverse group of flowering plants, predominantly lianas, shrubs, and trees, found in tropical and subtropical regions of the world. Several genera within this family have been identified as sources of this compound.
Menispermaceae Family: Genera and Species
The following subsections detail the specific genera and species within the Menispermaceae family that have been reported to contain this compound.
Isolona ghesquiereina, a member of the Annonaceae family, has been identified as a source of this compound. Research into the chemical constituents of this species has led to the isolation and characterization of this bisbenzylisoquinoline alkaloid. The genus Isolona is primarily distributed across tropical Africa.
Research Findings on this compound in Isolona ghesquiereina
| Plant Part Studied | Key Findings | Reference |
|---|
The genus Chondrodendron is native to tropical Central and South America. These woody vines are historically significant as a primary ingredient in the preparation of curare, an arrow poison used by indigenous peoples. The potent physiological effects of curare are due to a complex mixture of alkaloids, including bisbenzylisoquinolines like this compound. Chondrodendron tomentosum is a well-known species within this genus.
Research Findings on this compound in Chondrodendron species
| Plant Part Studied | Key Findings | Reference |
|---|
Similar to Chondrodendron, the genus Curarea is found in the tropical regions of Central and South America and is also a known component of curare. The chemical relationship between these genera is close, with both producing a range of structurally similar bisbenzylisoquinoline alkaloids.
Research Findings on this compound in Curarea species
| Plant Part Studied | Key Findings | Reference |
|---|
The genus Cyclea consists of climbing shrubs found in tropical and subtropical Asia. Several species within this genus have been investigated for their alkaloid content, leading to the identification of this compound.
Cyclea barbata , known for its use in making a traditional grass jelly dessert in Southeast Asia, is distributed from the Eastern Himalayas to Southern China and the Lesser Sunda Islands. Phytochemical studies of this plant have confirmed the presence of this compound, often referred to by its synonym, isokandrodendrin.
Cyclea peltata is a slender climbing shrub found throughout India and Sri Lanka. Traditional medicinal systems have utilized this plant for various purposes. Chemical analysis of its roots has revealed a rich composition of alkaloids, including d-isochondrodendrine.
Research Findings on this compound in Cyclea species
| Species | Plant Part Studied | Key Findings | Reference |
|---|---|---|---|
| Cyclea barbata | Not Specified | Contains isokandrodendrin (this compound). | Phytochemical screenings. |
Cissampelos pareira, commonly known as velvetleaf, is a climbing vine with a pan-tropical distribution, found in the tropical and subtropical regions of Asia, Africa, and the Americas. doaj.org This species has a long history of use in traditional medicine across various cultures. Phytochemical investigations of Cissampelos pareira have consistently identified the presence of d-isochondrodendrine as one of its alkaloidal constituents.
Research Findings on this compound in Cissampelos pareira
| Plant Part Studied | Key Findings | Reference |
|---|---|---|
| Whole Plant | Contains d-Isochondrodendrine. | Phytochemical analyses. |
Agathophora alopecuroides
This compound, a bis-benzylisoquinoline alkaloid, has been identified as a chemical constituent of the plant species Agathophora alopecuroides. This halophytic subshrub, belonging to the Amaranthaceae family, is the sole species within the genus Agathophora. tandfonline.com A 2022 study focusing on the chemical profile of A. alopecuroides utilized Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) to analyze a methanolic extract of the plant. This analysis successfully identified twenty-seven compounds, including the alkaloid this compound. planetayurveda.com
The phytochemical composition of Agathophora alopecuroides is diverse, with alkaloids, flavonoids, lignans, and iridoids being the most prevalent chemical classes. planetayurveda.com The identification of this compound in this species is significant as it contributes to the broader understanding of the distribution of this compound in the plant kingdom.
| Compound Class | Number of Compounds Identified in A. alopecuroides |
| Alkaloids | 9 |
| Flavonoids | 5 |
| Lignans | 4 |
| Iridoid Glycosides | 2 |
| Acids | 2 |
| Anthraquinone | 1 |
| Benzisochroman | 1 |
| Furanocoumarin | 1 |
| Triterpenoid Saponin | 1 |
| Benzofuran | 1 |
Biogeographical Considerations and Ethnobotanical Relevance
Agathophora alopecuroides is native to the arid and semi-arid regions of North Africa and West Asia. Its geographical distribution extends from Morocco across to Saudi Arabia and into Pakistan. tandfonline.com This plant is adapted to grow in subtropical biomes, often in desert environments. planetayurveda.com
Ethnobotanically, plants containing this compound and other related alkaloids, particularly within the Menispermaceae family, have a rich history of use in traditional medicine. While specific traditional uses of this compound itself are not documented, the plants in which it is found are of considerable ethnobotanical importance. For instance, Agathophora alopecuroides has been noted as a potential antidiabetic plant in traditional practices. planetayurveda.com
Other plants known to contain this compound, such as Cissampelos pareira, Cyclea barbata, and Stephania tetrandra, are widely used in traditional medicine systems. Cissampelos pareira, found in tropical and subtropical regions, is used to treat a wide array of ailments including gastrointestinal issues, menstrual disorders, and inflammatory conditions. ijlbpr.comnih.gov Cyclea barbata, used in Southeast Asia, is known for its use in preparing a jelly for stomach complaints and as a febrifuge. socfindoconservation.co.idnparks.gov.sg Stephania tetrandra, a fundamental herb in Traditional Chinese Medicine, is employed for its anti-inflammatory and diuretic properties to treat conditions like rheumatism and edema. nih.govlymeherbs.eu The widespread traditional use of these this compound-containing plants underscores their importance in ethnopharmacology.
Methodologies for Plant Material Collection and Authentication in Research
The scientific investigation of natural products like this compound relies on the accurate collection and authentication of plant materials to ensure the reliability and reproducibility of research findings.
Taxonomic Identification Techniques
Initially, macroscopic and microscopic examination of the plant's morphological features, such as leaves, flowers, fruits, and roots, is conducted. researchgate.net These characteristics are compared with established botanical literature and herbarium voucher specimens. unram.ac.id A voucher specimen, a pressed and dried sample of the plant, serves as a permanent record for a particular study. socfindoconservation.co.idwikipedia.org
In addition to morphological analysis, molecular techniques like DNA barcoding are increasingly used for species authentication. This method involves sequencing a standardized short region of DNA to identify the species. nparks.gov.sg
Phytochemical Profiling for Source Authentication
Phytochemical profiling serves as a chemical fingerprint of a plant and is a powerful tool for authenticating botanical materials. nih.gov This technique involves the separation, identification, and quantification of the chemical constituents in a plant extract. nih.gov It can be used to confirm the presence of expected marker compounds and to detect any adulteration or contamination. nih.govneist.res.in
Various analytical techniques are employed for phytochemical profiling, with chromatographic methods being the most common. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are widely used to create a detailed chemical profile of a plant extract. nih.govwikipedia.org For instance, the identification of this compound in Agathophora alopecuroides was achieved using LC-HRMS/MS, which provided a comprehensive metabolic profile of the plant extract. planetayurveda.com This level of chemical detail is crucial for ensuring the quality and consistency of the plant material used in research. nih.govnparks.gov.sg
Biosynthetic Pathways and Regulation of Isochondrodendrine
Precursor Identification and Elucidation of Biosynthetic Intermediates
The foundational building blocks for bisbenzylisoquinoline alkaloids, including isochondrodendrine, are derived from amino acids, which undergo a series of modifications to form the characteristic isoquinoline (B145761) units.
The biosynthesis of benzylisoquinoline alkaloids (BIQs), which serve as monomers for BBIQs, initiates from the aromatic amino acid L-tyrosine. uchile.cl202.4.186libretexts.orgnih.govresearchgate.net Tyrosine is a product of the shikimate pathway, a metabolic route found in plants, bacteria, and fungi. libretexts.orgwikipedia.org Studies using radiolabeled precursors have demonstrated that L-tyrosine is incorporated into both the isoquinoline and benzyl (B1604629) moieties of related bisbenzylisoquinoline alkaloids, such as berbamunine, at a ratio of approximately 1.2:1. uchile.cl Tyramine (B21549), another precursor in this pathway, is preferentially incorporated into the isoquinoline portion of the dimer, indicating specific channeling of intermediates within the biosynthetic machinery. uchile.cl
N-methylcoclaurine is recognized as a pivotal intermediate in the biosynthesis of bisbenzylisoquinoline alkaloids. Both (R)- and (S)-enantiomers of N-methylcoclaurine play roles, with the (R)-enantiomer often exhibiting higher incorporation rates into BBIQs. uchile.clresearchgate.netresearchgate.netmdpi.com For instance, (R)-N-methylcoclaurine showed a 29% incorporation rate into berbamunine, a related bisbenzylisoquinoline, compared to 2.4% for (S)-N-methylcoclaurine in Berberis stolonifera cell cultures. uchile.cl (S)-N-methylcoclaurine also functions as a common branching point, leading to the synthesis of both bisbenzylisoquinoline and aporphine (B1220529) alkaloids in different plant tissues, such as lotus (B1177795) plumules and leaves, respectively. researchgate.netmdpi.com The dimerization of two N-methylcoclaurine units is a crucial step in forming the bisbenzylisoquinoline scaffold. researchgate.net
Table 1: Incorporation Efficiency of Chiral Precursors into Bisbenzylisoquinolines
| Precursor | Incorporation into Berbamunine (%) uchile.cl | Incorporation into Protoberberines (%) uchile.cl |
| (R)-N-Methylcoclaurine | 29 | <1 |
| (R)-Coclaurine | 10 | 21 |
| (S)-Coclaurine | 5.2 | 54 |
| (S)-N-Methylcoclaurine | 2.4 | <1 |
Enzymatic Mechanisms in this compound Biosynthesis
The formation of the complex bisbenzylisoquinoline structure involves specific enzymatic reactions, particularly oxidative coupling.
Bisbenzylisoquinoline alkaloids are formed through the dimerization of benzyltetrahydroisoquinoline units via oxidative phenol (B47542) coupling. uchile.cl This process leads to the formation of phenyl ether and aryl-aryl bonds, which are characteristic linkages in these compounds. uchile.cl Cytochrome P450 monooxygenases are key enzymes catalyzing these oxidative coupling reactions. researchgate.netmdpi.com For example, the enzyme NnCYP80A in Nelumbo nucifera (sacred lotus) has been shown to catalyze C-O coupling in both (R)-N-methylcoclaurine and (S)-N-methylcoclaurine, resulting in bisbenzylisoquinoline alkaloids with various linkage types. researchgate.netmdpi.com Another enzyme, CYP80A1, is known to catalyze the oxidative coupling of (R)- and (S)-N-methylcoclaurine to form the bisbenzylisoquinoline backbone of berbamunine.
The biosynthesis of bisbenzylisoquinoline alkaloids demonstrates a high degree of stereospecificity. Tracer experiments have shown that the stereochemistry at the asymmetric centers of the 1-benzylisoquinoline (B1618099) precursors is largely retained during their bioconversion into BBIQs like nortiliacorinine A, tiliacorine, and tiliacorinine. researchgate.net Furthermore, studies have indicated that in certain plant tissues, no racemization of (S)- to (R)-coclaurine (or its derivatives) or vice versa occurs, highlighting the precise control over stereochemistry during these biosynthetic processes. uchile.cl While some enzymes like NnCYP80A can utilize both (R)- and (S)-N-methylcoclaurine, other enzymes, such as certain CYP80s in lotus, demonstrate stereospecificity for (R)-substrates. mdpi.com
Genetic and Molecular Regulation of Biosynthetic Genes
The production of specialized metabolites like this compound is under sophisticated genetic and molecular control in plants. Biosynthetic pathways involve structural genes, which encode the enzymes directly responsible for the synthesis of the compounds, and regulatory genes, which control the expression of these structural genes. mdpi.com Transcription factors, such as MYB, basic helix-loop-helix (bHLH), and WD40 repeat (WDR) proteins, often form complexes that regulate the expression of structural genes in various plant biosynthetic pathways, including those for secondary metabolites. mdpi.com While specific details on the genetic regulation of this compound biosynthesis are still being elucidated, general principles of plant gene regulation apply. For instance, CYP80 genes, which encode key enzymes in bisbenzylisoquinoline alkaloid biosynthesis, have been identified and studied for their role in this pathway. researchgate.netmdpi.com Environmental factors and internal signals can influence the expression of these biosynthetic genes, thereby impacting the accumulation of the final alkaloid products. mdpi.comnih.govmdpi.comnih.gov
In Vivo Tracer Experiments and Isotopic Labeling Studies
In vivo tracer experiments and isotopic labeling studies have been instrumental in elucidating the precise steps and precursors involved in the biosynthesis of this compound and related bisbenzylisoquinoline alkaloids. These studies typically involve feeding plants with isotopically labeled precursors and then analyzing the incorporation of the label into the final alkaloid products.
Early investigations utilizing 14C-labeled tyrosine in cultured roots of Stephania cepharantha demonstrated that tyrosine was efficiently incorporated into bisbenzylisoquinolines. In contrast, tyramine and dopamine, while related, showed poor direct incorporation, suggesting that tyrosine is initially decarboxylated and stored as tyramine before its subsequent conversion into the bisbenzylisoquinoline framework acs.orgnih.gov.
More refined studies employed [3-13C]tyrosine to trace its fate in Stephania cepharantha. Analysis of the resulting aromoline (B1218392), another bisbenzylisoquinoline alkaloid, revealed specific 13C-enrichment at the C-4 and C-alpha positions. The consistent ratio of 13C-enrichments observed in both the (R) and (S) halves of aromoline provided strong evidence that the two coclaurine (B195748) units, which dimerize to form aromoline, share a common biogenetic origin acs.orgnih.gov.
The stereospecificity of the biosynthetic pathway has been a significant focus of tracer experiments. Studies in Cissampelos pareira and Stephania glabra have shown that (R,R)-isochondrodendrine and (R,R)-bebeerine are specifically formed through the oxidative dimerization of (R)-N-methylcoclaurine researchgate.netresearchgate.netresearchgate.net. Further insights into stereospecificity were gained from feeding experiments conducted with Berberis stolonifera cell cultures. These studies compared the incorporation of various chiral precursors into bisbenzylisoquinolines, such as berbamunine. The results indicated that (R)-N-methylcoclaurine exhibited the highest relative incorporation into bisbenzylisoquinolines, with approximately 29% incorporation into berbamunine, followed by (R)-coclaurine at 10% uchile.cl. Notably, (S)-N-methylcoclaurine was found to be incorporated exclusively into the (S) half of berbamunine, underscoring the precise stereochemical control within the biosynthetic machinery uchile.cl.
Double labeling experiments have also provided detailed insights into the fate of specific atoms during the bioconversion process. For example, studies using (±)-N-methyl[1-3H, methoxy-14C]coclaurine to investigate the biosynthesis of other bisbenzylisoquinolines, such as cocsulin, revealed the loss of an O-methyl function and the retention of a hydrogen atom at the asymmetric center during the transformation researchgate.net.
The following table summarizes key incorporation data from tracer experiments involving various precursors and their contribution to bisbenzylisoquinoline alkaloids in Berberis stolonifera cell cultures:
| Precursor Administered | Alkaloid Isolated | Relative Incorporation (%) uchile.cl |
| (R)-N-methylcoclaurine | Berbamunine | 29 |
| (R)-Coclaurine | Berbamunine | 10 |
| (S)-Coclaurine | Berbamunine | 5.2 |
| (S)-N-methylcoclaurine | Berbamunine | 2.4 |
| L-Tyrosine | Berbamunine | Equal ratio (1.2:1) into isoquinoline and benzyl moieties uchile.cl |
| Tyramine | Berbamunine | Almost exclusively into isoquinoline portion uchile.cl |
These tracer and labeling studies provide compelling evidence for the precise biosynthetic route of this compound and related bisbenzylisoquinoline alkaloids, highlighting the critical roles of tyrosine and N-methylcoclaurine as precursors and the stereospecific nature of the oxidative coupling reactions.
Chemical Synthesis and Derivatization of Isochondrodendrine
Total Synthesis Strategies for Isochondrodendrine
Total synthesis efforts for this compound and related bisbenzylisoquinoline alkaloids typically focus on the efficient assembly of their characteristic structural motifs. These strategies often involve the strategic formation of diaryl ether bonds and the construction of the isoquinoline (B145761) ring systems.
Retrosynthetic analysis is a fundamental approach in organic synthesis, involving the conceptual deconstruction of a target molecule into simpler, commercially available precursors through a series of imaginary bond cleavages, known as disconnections. slideshare.netdeanfrancispress.comamazonaws.comwikipedia.org For bisbenzylisoquinoline alkaloids, two primary retrosynthetic strategies are often employed:
Forming Diaryl Ether Bonds First : This approach involves constructing the diaryl ether linkages early in the synthesis, followed by the elaboration of the isoquinoline fragments. escholarship.org
Prefunctionalizing Units and Merging : Alternatively, individual benzylisoquinoline units can be prefunctionalized and then coupled via diaryl ether bonds at a later stage. escholarship.org
These disconnections must correspond to known and reliable chemical reactions, allowing for the logical planning of the forward synthesis. amazonaws.com
The construction of the bisbenzylisoquinoline skeleton, central to this compound, relies on established methodologies for forming the constituent tetrahydroisoquinoline units and linking them via diaryl ether bridges.
A widely utilized method for synthesizing the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold is the Bischler-Napieralski reaction . This reaction involves the intramolecular cyclization of an N-acylated β-phenethylamine, typically catalyzed by a Lewis acid, to yield a 3,4-dihydroisoquinoline, which is subsequently reduced to the corresponding tetrahydroisoquinoline. escholarship.orguni-muenchen.deuow.edu.au For N-methylated natural products, a further N-methylation step is often required. uni-muenchen.de
The Ullmann-type cross-coupling reaction is the most commonly employed method for constructing the diaryl ether linkages, which are central structural motifs in bisbenzylisoquinoline alkaloids. escholarship.orguni-muenchen.deuow.edu.auresearchgate.net This copper-catalyzed reaction is crucial for linking the two benzylisoquinoline units.
An alternative to the Bischler-Napieralski reaction for forming the tetrahydroisoquinoline moieties is the N-acyl Pictet-Spengler cyclization . This reaction has been successfully applied in the total synthesis of related bisbenzylisoquinoline alkaloids, such as tetrandrine (B1684364) and isotetrandrine, and can provide the macrocycle while constructing a stereocenter. escholarship.orgresearchgate.netrsc.org
Vanillin (B372448) (PubChem CID: 1183) has served as a starting material for synthetic routes aiming towards this compound or its degradation products. fishersci.noguidetopharmacology.orgfishersci.co.uknih.govresearchgate.netcdnsciencepub.com A notable 16-step synthesis from vanillin led to dimethyl 3-(4′-carbomethoxyphenoxy)-4,5-dimethoxyphthalate (Ic), a known degradation product of this compound. cdnsciencepub.com
Key steps in such vanillin-based syntheses include:
Methylation : Conversion of vanillin to 4-hydroxy-3-methoxybenzaldehyde.
Coupling : Formation of diphenyl ether linkages via an Ullmann reaction with iodobenzene (B50100) derivatives, often utilizing catalysts such as Pd(OAc)₂ and K₂CO₃ in DMF at elevated temperatures. cdnsciencepub.com
Cyclization : Intramolecular Friedel-Crafts acylation, typically with AlCl₃ in CH₂Cl₂, to construct the bisbenzylisoquinoline skeleton.
This approach highlights the utility of readily available precursors like vanillin in the multi-step synthesis of complex natural products.
This compound possesses two defined stereocenters at positions 11R and 26R (or 11S, 26S), making stereocontrol a critical aspect of its total synthesis. wikidata.orgcdutcm.edu.cncdutcm.edu.cn Achieving high diastereoselectivity and enantioselectivity is paramount to synthesize the correct natural product.
Modular strategies have been developed for the enantioselective synthesis of bisbenzylisoquinoline alkaloids. escholarship.org Approaches employing the N-acyl Pictet-Spengler reaction have shown promise in delivering 1-benzyltetrahydroisoquinolines with high enantiomeric excess, thereby contributing to the stereoselective construction of the core units. escholarship.org The careful selection of catalysts and reaction conditions is essential to control the stereochemical outcome during key bond-forming steps.
Synthetic Transformations for this compound Analogues
This compound can undergo various chemical transformations, allowing for the synthesis of analogues and derivatives, which are valuable for exploring structure-activity relationships or developing new chemical entities. These transformations include oxidation, reduction, and substitution reactions.
Oxidation reactions are significant for modifying the structure of this compound and generating new derivatives. This compound can be oxidized using various oxidizing agents. smolecule.com
Common oxidizing agents and their products include:
Potassium permanganate (B83412) (KMnO₄) : Can be used to oxidize this compound, leading to the formation of corresponding quinones. smolecule.com
Chromium trioxide (CrO₃) : Another potent oxidizing agent that can yield quinones and other oxidized derivatives from this compound. smolecule.com
Mild alkali and acid oxidation : These conditions can also be employed to produce various oxidation products. rsc.org
These oxidation reactions are crucial for chemical modification and for understanding the reactivity profile of this compound.
Reduction Reactions and Derivatives
Reduction reactions are fundamental in organic chemistry for converting functional groups to a lower oxidation state, often leading to the formation of derivatives with altered properties. This compound, as a complex alkaloid, can undergo various chemical transformations, including reduction . General reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed in organic synthesis to achieve reductions, leading to the formation of reduced derivatives libretexts.orglibretexts.org. These reagents act as sources of hydride, adding hydrogen to electrophilic centers, such as carbonyl carbons, to produce alcohols or reducing nitro groups to amines libretexts.orglibretexts.orgbhu.ac.inorganic-chemistry.org.
While specific detailed examples of reduction reactions applied directly to this compound itself are not extensively documented in the provided search results, the broader class of bisbenzylisoquinoline alkaloids, to which this compound belongs, undergoes such transformations. For instance, the formation of N-methyl derivatives of unprotected alkaloids within this class can be achieved via reductive amination using sodium cyanoborohydride (NaCNBH₃) and formaldehyde (B43269) escholarship.org. This process involves the reduction of an imine intermediate formed between the amine and formaldehyde.
Table 1: General Reduction Reactions and Reagents
| Reaction Type | Functional Group Reduced | Reagents (General) | Product Type (General) |
| Reduction | Carbonyl (Aldehyde) | NaBH₄, LiAlH₄ | Primary Alcohol |
| Reduction | Carbonyl (Ketone) | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Reduction | Nitro Group (-NO₂) | Various (e.g., HSiCl₃/amine, Fe-catalysts, Zn powder) | Amine (-NH₂) |
| Reductive Amination | Imine (from amine + aldehyde/ketone) | NaCNBH₃, H₂/catalyst | Amine (N-alkylated) |
Nucleophilic Substitution Reactions
Nucleophilic substitution (SN) reactions involve an electron-rich species (nucleophile) replacing a functional group (leaving group) in an electron-deficient molecule (electrophile) geeksforgeeks.orgopenstax.orgthermofisher.com. These reactions are crucial for interconverting functional groups and constructing complex molecular architectures thermofisher.com. This compound, given its complex polycyclic structure and presence of various functional groups, is amenable to nucleophilic substitution reactions .
In the context of bisbenzylisoquinoline alkaloids, nucleophilic substitution can occur at various positions depending on the electrophilicity of the carbon center and the nature of the leaving group geeksforgeeks.org. While specific examples of nucleophilic substitution reactions directly involving this compound as the primary substrate are not detailed in the provided search results, the general principles apply. For instance, in the synthesis of related hindered diphenyl ethers, attempts were made to replace a nitro group with a methoxyl group, which involves nucleophilic processes, though these were reported to occur in low yields cdnsciencepub.com. The complexity of such transformations within highly hindered systems underscores the challenges in derivatizing these intricate molecules.
Table 2: General Nucleophilic Substitution Reactions
| Reaction Type | Substrate Type (General) | Nucleophile (General) | Leaving Group (General) | Product Type (General) |
| SN1/SN2 | Alkyl Halides | Hydroxide, Alkoxide, Amine | Halide | Alcohol, Ether, Amine |
| SNAr | Activated Aryl Halides | Amines, Alkoxides | Halide | Aryl Amine, Aryl Ether |
Semi-Synthesis from Natural Precursors
Semi-synthesis is a chemical synthesis approach that utilizes compounds isolated from natural sources as starting materials for the production of novel compounds mdpi.comnih.govrsc.org. This method is particularly advantageous when the natural precursor is structurally complex, costly, or inefficient to produce via total synthesis openstax.org. This compound itself is a natural product, isolated from various plant species Current time information in Bangalore, IN.rsc.orgsmolecule.com.
While the concept of semi-synthesis is highly relevant to complex natural products like this compound, specific documented semi-synthetic routes for this compound or its direct derivatives from its natural precursors (e.g., simpler benzylisoquinoline units) are not explicitly detailed in the provided information. However, the broader field of bisbenzylisoquinoline alkaloid synthesis often involves the dimerization of simpler alkaloid precursors, such as coclaurine (B195748) or reticuline, which are the biosynthetic building blocks for many bisbenzylisoquinoline alkaloids escholarship.org. This dimerization, often involving oxidative phenol (B47542) coupling to form diaryl ether bonds, can be considered a semi-synthetic strategy if the precursors are isolated from natural sources escholarship.orgresearchgate.net. The structural complexity and the presence of multiple chiral centers in these natural precursors necessitate precise control over stereochemistry during such transformations escholarship.orgresearchgate.net.
Challenges and Advancements in this compound Synthesis
The synthesis of this compound and other bisbenzylisoquinoline alkaloids presents significant challenges due to their structural complexity, multiple chiral centers, and the presence of sterically hindered diaryl ether linkages escholarship.orgresearchgate.net. Key challenges include:
Structural Complexity: this compound possesses a complex polycyclic structure with several rings and multiple stereocenters, making its total synthesis a formidable task researchgate.net.
Regio- and Stereoselectivity: Achieving precise control over the formation of specific regioisomers and enantiomers is crucial. The construction of the chiral axis and the correct relative and absolute stereochemistry at positions like 11R and 26R in this compound are critical escholarship.orgresearchgate.net.
Diaryl Ether Bond Formation: The formation of the diphenyl ether linkages that connect the two benzylisoquinoline units is a central challenge. Traditional methods like the Ullmann reaction can be employed, but they may face issues such as steric hindrance and side reactions like transmethylation cdnsciencepub.comresearchgate.netacs.org. Advancements have explored biomimetic oxidative phenol dimerization to selectively form these bonds researchgate.net.
Advancements in the synthesis of bisbenzylisoquinoline alkaloids, relevant to this compound, include:
Chemoenzymatic Strategies: Recent developments have seen convergent and modular chemoenzymatic syntheses of bisbenzylisoquinoline alkaloids. These approaches leverage enzymatic stereoselective reactions, such as the Pictet-Spengler reaction, to build the tetrahydroisoquinoline core with high enantiopurity, followed by chemical functionalizations escholarship.orgresearchgate.net.
Modern Coupling Reactions: The use of Ullmann coupling and intramolecular Suzuki-Miyaura domino reactions has facilitated the construction of macrocyclic bisbenzylisoquinoline alkaloids, demonstrating improved control over diaryl ether formation rsc.orgresearchgate.net.
Alternative Cyclization Methods: Replacing traditional reactions like the Bischler-Napieralski reaction with N-acyl Pictet-Spengler cyclization has provided more efficient routes for constructing the core structures of these alkaloids rsc.org.
These advancements aim to overcome the inherent difficulties in synthesizing such complex natural products, offering more efficient and stereoselective pathways.
Preclinical Biological Activity Investigations of Isochondrodendrine
Antimalarial Activity Studies
Investigations into the antimalarial properties of Isochondrodendrine have revealed its potent efficacy against key malaria parasites, primarily Plasmodium falciparum.
In Vitro Efficacy Against Plasmodium falciparum Strains
This compound exhibits strong in vitro antiplasmodial activity against Plasmodium falciparum nih.govciteab.com. Notably, it has demonstrated an impressive half-maximal inhibitory concentration (IC50) of 1.61 nM against Plasmodium falciparum nih.gov. This activity extends to chloroquine-resistant strains, such as FMC29 uni.lu.
Table 1: In Vitro Antimalarial Efficacy of this compound
| Compound | Target Strain | IC50 (nM) | Reference |
| This compound | Plasmodium falciparum | 1.61 | nih.gov |
Inhibition of Parasite Growth and Replication in Cellular Models
The potent antiplasmodial activity observed for this compound suggests its capacity to inhibit the growth and replication of Plasmodium falciparum in cellular models. While the precise molecular mechanism by which this compound exerts its antimalarial effects is not explicitly detailed in the current literature, antimalarial agents typically interfere with crucial parasitic processes such as DNA replication or the detoxification of heme cenmed.com. The observed strong in vitro efficacy indicates that this compound likely disrupts one or more vital pathways essential for parasite survival and proliferation within infected cells.
Anticancer and Antitumor Properties
The potential of this compound as an anticancer agent has also been explored, with studies investigating its effects on cancer cell proliferation, viability, and its potential to induce specific cell death pathways like ferroptosis.
Cellular Proliferation and Viability Assays (in vitro)
Induction of Ferroptosis in Cancer Cell Lines
Recent computational investigations have identified this compound as a promising candidate for inducing ferroptosis in cancer cells. Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, and its induction is considered a novel therapeutic strategy for cancer. Through structure-based virtual screening and molecular dynamics simulations, this compound was evaluated as a potential inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and regulates ferroptosis.
The computed binding free energy of this compound to GPX4 was determined to be -107.31 kJ/mol. This value indicates a significantly higher inhibitory effect on GPX4 compared to RSL3 (RAS-selective lethal 3), a known ferroptosis inducer, which exhibited a computed binding free energy of -80.12 kJ/mol. These computational findings suggest that this compound has a strong potential to act as a GPX4 inhibitor, thereby promoting ferroptosis in cancer cells. However, these results are based on in silico models and warrant further experimental validation to confirm their biological relevance and therapeutic potential.
Table 2: Computed Binding Free Energies of GPX4 Inhibitors
| Compound | Target | Computed Binding Free Energy (kJ/mol) | Reference |
| This compound | GPX4 | -107.31 | |
| RSL3 | GPX4 | -80.12 |
Studies in Preclinical Cancer Models (in vivo)
As of the current available literature, specific in vivo studies investigating the anticancer or antitumor properties of this compound in preclinical animal models were not identified in the search results. While in vivo models are crucial for assessing the efficacy, pharmacokinetics, and safety of potential anticancer agents in a complex biological system, direct evidence of this compound's activity in such models remains to be reported in the provided information.
Antidiabetic Potential
Preclinical investigations have explored this compound's potential in managing diabetes, primarily through its inhibitory effects on key enzymes involved in carbohydrate metabolism.
Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase)
This compound has demonstrated significant inhibitory activity against α-glucosidase and α-amylase, enzymes crucial for the digestion of complex carbohydrates into absorbable monosaccharides. In in vitro studies, this compound exhibited an α-glucosidase inhibitory activity with an IC50 value of 117.9 µg/mL. Its α-amylase inhibitory activity was reported with an IC50 value of 90.9 µg/mL. nih.gov For comparison, Acarbose, a known antidiabetic drug, showed IC50 values of 191.4 µg/mL for α-glucosidase and 53.3 µg/mL for α-amylase under similar experimental conditions. nih.gov These findings suggest that this compound possesses a more potent inhibitory effect on α-glucosidase than Acarbose, while Acarbose exhibits stronger α-amylase inhibition. nih.gov
Table 1: Enzyme Inhibition Activities of this compound and Acarbose
| Enzyme | Compound | IC50 (µg/mL) |
| α-Glucosidase | This compound | 117.9 |
| α-Glucosidase | Acarbose | 191.4 |
| α-Amylase | This compound | 90.9 |
| α-Amylase | Acarbose | 53.3 |
Modulatory Effects on Glucose Metabolism Pathways (in vitro)
The observed antidiabetic potential of this compound is primarily attributed to its ability to inhibit α-glucosidase and α-amylase enzymes. nih.gov By inhibiting these enzymes, this compound can delay the breakdown of dietary carbohydrates, thereby reducing postprandial glucose absorption and helping to regulate blood glucose levels. nih.gov This mechanism contributes to its potential as a promising target for antidiabetic drug development.
Antimicrobial Activities Against Specific Microorganisms
This compound has been investigated for its antimicrobial properties, particularly its potent antiplasmodial activity. Studies have shown that this compound exhibits strong inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Specifically, it demonstrated an IC50 of 0.5 µM against P. falciparum 3D7 strain and 0.3 µM against P. falciparum K1 strain. nih.gov Another study reported an IC50 of 0.10 µg/mL against P. falciparum. Furthermore, this compound was found to be active against the chloroquine-resistant strain Dd2 of P. falciparum, with an IC50 of 6.1 µM.
Table 2: Antiplasmodial Activity of this compound
| Microorganism | Strain | IC50 (µM) | IC50 (µg/mL) |
| Plasmodium falciparum | 3D7 | 0.5 | - |
| Plasmodium falciparum | K1 | 0.3 | - |
| Plasmodium falciparum | General/Unspecified | - | 0.10 |
| Plasmodium falciparum | Dd2 (Chloroquine-resistant) | 6.1 | - |
Anti-inflammatory Response Modulation (in vitro)
This compound, as a bisbenzylisoquinoline alkaloid, is recognized for its potential to modulate inflammatory responses. While the broader class of bisbenzylisoquinoline alkaloids is known to possess anti-inflammatory properties, specific detailed in vitro data on the direct anti-inflammatory response modulation by this compound itself, such as inhibition of specific inflammatory mediators or pathways, were not explicitly detailed in the provided research findings.
Other Investigated Biological Activities (e.g., anticholinesterase activity)
Beyond its antidiabetic and antiplasmodial effects, this compound has been explored for other biological activities. It has shown preliminary anticancer potential, with an IC50 value of 17.5 µg/mL against HCT-116 human colon carcinoma cells.
Comparative Biological Activities with Related Bisbenzylisoquinoline Alkaloids
This compound's biological activities have been compared with those of other related bisbenzylisoquinoline alkaloids, particularly in the context of antiplasmodial efficacy. This compound has demonstrated superior potency against Plasmodium falciparum compared to certain other compounds. nih.gov
Table 3: Comparative Antiplasmodial Activities of Bisbenzylisoquinoline Alkaloids
| Compound | Activity Type | Strain | IC50 (µM) |
| This compound | Antiplasmodial | P. falciparum 3D7 | 0.5 |
| This compound | Antiplasmodial | P. falciparum K1 | 0.3 |
| This compound | Antiplasmodial | P. falciparum Dd2 | 6.1 |
| Bebeerine | Antimalarial | Unspecified | 1.0 |
| Nimbin | Antimalarial | Unspecified | 2.0 |
| 2'-norcocsuline | Antiplasmodial | P. falciparum Dd2 | 7.0 |
| Cycleanine (B150056) | Antiplasmodial | P. falciparum Dd2 | Active |
| Hayatinine | Antiplasmodial | P. falciparum 3D7 | 509 |
| Hayatinine | Antiplasmodial | P. falciparum INDO | 410 |
Note: Hayatinine values converted from mM to µM for consistency (0.509 mM = 509 µM, 0.41 mM = 410 µM).
These comparisons highlight this compound's notable potency within its class, particularly its antiplasmodial effects. nih.gov
Mechanistic Elucidation of Isochondrodendrine S Biological Actions
Molecular Target Identification and Validation
The identification of molecular targets is fundamental to understanding the therapeutic potential of isochondrodendrine. Studies have pointed to several key proteins and enzymes as direct or indirect targets of this alkaloid.
This compound exhibits strong antiplasmodial activity, primarily by inhibiting key enzymes and disrupting essential metabolic pathways in the Plasmodium falciparum parasite, the causative agent of malaria. nih.gov A significant molecular target identified in this context is the PfRIO-2 kinase. This enzyme plays a crucial role in the ribosome biogenesis and protein synthesis within the parasite, making it a promising drug target for antimalarial therapies. nih.govwikipedia.orgnih.govyoutube.com
Molecular docking studies have provided insights into the interaction between this compound and PfRIO-2 kinase. These studies indicate that this compound, alongside other phytochemicals such as rutin, bebeerines, nimbin, and punicalagin, shares similar interactions with protein residues within the ATP binding pocket of the PfRIO-2 kinase. This suggests that this compound possesses the potential to inhibit ATP binding, thereby interfering with the enzyme's function. wikipedia.org A notable correlation (R² = 0.91, p < 0.001) was observed between the docking energy and experimentally determined antimalarial values of these compounds, further supporting the role of PfRIO-2 kinase inhibition in their antiplasmodial effects. wikipedia.org Furthermore, protein kinase inhibitors, including some identified as lead inhibitors against PfRIO-2, adopt a similar three-dimensional conformation as ATP within the enzyme's binding pocket, forming extensive interactions with protein residues. youtube.com
Recent computational investigations have identified this compound as a potential inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), suggesting its involvement in the induction of ferroptosis. patsnap.comnih.gov Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. patsnap.comnih.govfpnotebook.com GPX4 is a crucial selenoprotein enzyme that plays a central role in protecting cells against oxidative stress by reducing toxic lipid hydroperoxides to their corresponding alcohols, utilizing reduced glutathione (GSH) as a cofactor. patsnap.comuobaghdad.edu.iqinterchim.comnih.govmedchemexpress.com Inhibition or downregulation of GPX4 leads to the accumulation of these lipid peroxides, thereby increasing cellular sensitivity to ferroptosis. interchim.comnih.gov
A computational study involving virtual screening and molecular dynamics simulations compared the binding affinities of several compounds, including this compound, to GPX4. The computed binding free energy for this compound was -107.31 kJ/mol, which indicates a significantly higher inhibitory effect on GPX4 compared to RSL3 (a known ferroptosis inducer), which had a binding free energy of -80.12 kJ/mol. patsnap.comnih.gov These findings highlight this compound's potential as a novel GPX4 inhibitor capable of promoting ferroptosis, although further experimental validation is warranted. patsnap.comnih.gov
Table 1: Computed Binding Free Energies of GPX4 Inhibitors
| Compound | Computed Binding Free Energy (kJ/mol) patsnap.comnih.gov |
| RSL3 | -80.12 |
| This compound | -107.31 |
| Hinokiflavone | -132.03 |
| Irinotecan | -137.52 |
| Ginkgetin | -91.11 |
Molecular docking studies have indicated that this compound, as a bioactive compound found in extracts, demonstrates significant binding affinity to enzymes associated with glucose metabolism. nih.gov Glucose metabolism is a fundamental cellular process involving a series of enzymatic reactions that break down glucose to produce energy (ATP) and various metabolic intermediates. Key enzymes in glycolysis, a central pathway of glucose metabolism, include hexokinase (HK, particularly HK2), phosphofructokinase (PFK), pyruvate (B1213749) kinase (PK, particularly PKM2), and lactate (B86563) dehydrogenase A (LDHA). creative-diagnostics.comanygenes.combiolegend.comnih.govnih.gov While the precise enzymes targeted by this compound and the exact nature of these interactions (e.g., inhibition or activation) require further detailed elucidation, the observed binding affinity suggests a potential role for this compound in modulating glucose metabolic pathways. nih.gov This area of research holds promise, particularly given the compound's reported antidiabetic potential. nih.gov
Cellular Pathway Modulation
Beyond direct molecular targeting, this compound also influences broader cellular processes and signaling cascades, contributing to its observed biological activities.
The mechanism of action of this compound involves interference with fundamental cellular processes in target organisms, although the detailed pathways are still being fully elucidated. patsnap.com In the context of its antiplasmodial effects, this compound disrupts essential metabolic pathways within Plasmodium falciparum by inhibiting key enzymes, as discussed in Section 6.1.1. nih.gov This interference with vital parasitic processes is central to its efficacy against malaria.
More broadly, alkaloids, including bisbenzylisoquinoline alkaloids like this compound, are known to act on a diversity of metabolic systems and can influence various cellular processes. med-life.cn For instance, a related bisbenzylisoquinoline alkaloid, curine, has been shown to interfere with Ca²⁺ influx into smooth muscle cells, leading to relaxation. While this specific mechanism has not been directly attributed to this compound, it highlights the potential for this class of compounds to modulate ion channels and other fundamental cellular functions.
While direct, detailed studies specifically linking this compound to the Extracellular signal-regulated kinase (ERK) and Akt (Protein Kinase B) signaling pathways are limited, general associations and insights from related compounds provide a basis for potential interactions. The MAPK/ERK pathway is a critical component of the mitogen-activated protein kinase (MAPK) pathway, playing a pivotal role in regulating diverse cellular processes such as cell proliferation, differentiation, survival, and migration. wikipedia.org Similarly, the Akt signaling pathway, often activated by phosphatidylinositol 3-kinase (PI3K), is central to cell survival, proliferation, and metabolism. Both ERK and Akt pathways can act synergistically to promote downstream signaling, such as mTORC1 activation, and are implicated in various physiological and pathological conditions, including cancer.
One general reference indicates an association between "Isochondrodendrin" and the "MAPK/ERK Pathway". Furthermore, studies on tetrandrine (B1684364), another bisbenzylisoquinoline alkaloid structurally related to this compound, have shown its ability to inhibit the growth of activated T cells through the modulation of various signaling pathways, including MAPK and PI3K/Akt/mTOR pathways. researchgate.net While these findings suggest a potential for this compound to influence ERK and Akt signaling, further direct experimental evidence is needed to fully characterize the specific impact and mechanisms of this compound on these crucial cellular pathways.
Modulation of Gene Expression (e.g., iNOS, COX-2, TNF-α mRNA expression)
Gene expression modulation, particularly of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α), is a key area of mechanistic study for many bioactive compounds. iNOS is an enzyme involved in nitric oxide synthesis, playing a role in immune system regulation, blood flow control, and cellular homeostasis. Its expression is often induced by pro-inflammatory cytokines and bacterial lipopolysaccharides. nih.govnih.gov COX-2 is an enzyme that converts arachidonic acid to prostaglandin (B15479496) H2, a precursor of prostacyclin, and is significantly expressed during inflammation. nih.gov TNF-α is a pro-inflammatory cytokine that plays a central role in inflammatory responses. liu.se The expression of these genes is frequently regulated by transcription factors like NF-κB. nih.gov
While the modulation of iNOS, COX-2, and TNF-α mRNA expression is a common focus in studying anti-inflammatory or immunomodulatory compounds, specific detailed research findings directly linking this compound to the quantitative modulation of these particular gene expressions (e.g., upregulation or downregulation with specific fold changes) were not found in the available literature. Studies often investigate the effects of various compounds on these inflammatory markers to understand their anti-inflammatory potential.
Receptor Binding and Ligand-Protein Interaction Studies
Receptor binding and ligand-protein interaction studies are fundamental to understanding how a compound initiates its biological effects at a molecular level. These studies aim to identify the specific protein targets to which a ligand binds and characterize the nature of these interactions. acellera.combiorxiv.org Computational methods are widely employed to predict protein-ligand interactions, searching for regions with favorable energy and geometric fit. jscimedcentral.com The prediction of protein-ligand interaction, or binding, is vital for drug discovery research. arxiv.org
Molecular docking studies have been utilized to elucidate the binding interactions between this compound and various biological targets. jscimedcentral.com These computational approaches enable researchers to predict the efficacy of the compound against different enzymes. jscimedcentral.com For instance, molecular docking analyses have been applied to this compound to predict its binding affinity with target enzymes involved in metabolic pathways, such as those associated with diabetes and malaria. jscimedcentral.com This suggests its potential as a therapeutic agent by interacting with specific enzymatic targets. jscimedcentral.com
Molecular Docking and Simulation Approaches
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it is bound to a protein target. journalijar.com The primary goal is to find the most stable ligand-receptor complex, characterized by the lowest binding free energy. jscimedcentral.com This involves evaluating the spatial and energetic compatibility of the ligand within the receptor's active site. journalijar.com Molecular dynamics (MD) simulations complement docking by providing a dynamic view of the binding process, capturing conformational changes, water bridges, and induced-fit effects over time, which can improve binding affinity prediction. acellera.complos.org
For this compound, molecular docking studies have been conducted to predict its binding affinity with target enzymes. jscimedcentral.com These studies aim to understand the structural basis of the compound's interactions with its targets, exploring potential binding modes and the physicochemical parameters that influence these interactions. jscimedcentral.comijbpas.com While general applications of molecular docking and simulation are well-documented for drug discovery and understanding biomolecular interactions, specific detailed data, such as precise binding energies (e.g., in kcal/mol) or identified key interacting residues for this compound with particular protein targets, were not explicitly found in the available search results.
In Silico Analysis of Binding Affinities and Modes
In silico analysis of binding affinities and modes involves computational methods to predict the strength and manner of interaction between a ligand and its target protein. kaust.edu.sa The binding free energy (ΔG) is a critical parameter, where a more negative value typically indicates a stronger binding affinity. ijbpas.com These analyses help in understanding the chemical and structural basis of target specificity and can be used to estimate dissociation constants (Kd), with lower Kd values indicating stronger interactions. kaust.edu.sa
For this compound, in silico approaches have been employed to predict its binding affinity with various enzymes, reinforcing its potential therapeutic applications. jscimedcentral.com These predictions are instrumental in assessing the compound's potential efficacy and guiding further experimental validation. However, specific quantitative data tables detailing the binding affinities (e.g., IC50, Ki, or dissociation constants) or precise binding modes (e.g., specific hydrogen bonds, hydrophobic interactions, or π-stacking with amino acid residues) for this compound with particular target proteins were not found in the provided search results.
Systems Biology Approaches to Mechanistic Understanding
Systems biology is an interdisciplinary field that adopts a holistic approach to understand how biological components, such as genes, proteins, and cells, interact and function together as a system. open-systems-pharmacology.orgfbtjournal.com It integrates various "omics" data (genomics, proteomics, metabolomics) to construct comprehensive predictive models and simulate the behavior of biological systems under different conditions. biorxiv.org This approach moves beyond studying isolated parts to focus on the emergent properties arising from complex interactions within biological networks. frontiersin.org Mechanistic modeling, a core component of systems biology, involves developing mathematical and computational models to describe complex interactions and quantify cause-and-effect relationships. liu.se
While systems biology offers powerful tools for elucidating complex biological mechanisms and has applications in various fields, including medicine and drug discovery, specific studies that have applied a systems biology approach to understand the mechanistic actions of this compound were not identified in the available literature. The application of systems biology to a compound like this compound would typically involve constructing models that integrate multiple levels of biological data to predict its impact on cellular networks or pathways.
Structure Activity Relationship Sar Studies of Isochondrodendrine
Design and Synthesis of Isochondrodendrine Analogues for SAR Analysis
The exploration of this compound's SAR often involves the design and synthesis of various analogues. This approach allows researchers to systematically alter specific structural features and observe the resulting changes in biological activity. While detailed synthetic routes for highly specific this compound analogues are not extensively documented in broad public searches, the general principles of analogue synthesis for complex alkaloids apply.
Systematic Structural Perturbations
Systematic structural perturbations in SAR studies often involve creating a series of compounds with incremental changes to a parent molecule. For bisbenzylisoquinoline alkaloids, this can include variations in the linker chain connecting the two isoquinoline (B145761) units, or modifications to the aromatic rings and their substituents. The observation that semisynthetic analogues of cycleanine (B150056) (another bisbenzylisoquinoline alkaloid) exhibited improved antiplasmodial activity compared to this compound highlights the potential for enhancing the natural product's efficacy through targeted structural modifications wikipedia.org. This demonstrates that "tweaking nature's molecules" can lead to more potent drug candidates wikipedia.org.
Correlating Structural Features with Biological Activity Profiles
Correlating specific structural features of this compound with its biological activities is a key aspect of SAR studies. This involves identifying the molecular attributes responsible for binding to biological targets and eliciting a therapeutic response.
Identification of Pharmacophore Features
The pharmacophore represents the essential molecular features that a compound must possess to bind to a receptor and produce its biological effect. For the antiplasmodial activity of bisbenzylisoquinoline alkaloids, the structural diversity of active compounds suggests a considerable tolerance for different structural elements in the "antimalarial pharmacophore," possibly due to varied targets within Plasmodium parasites nih.gov. Molecular docking studies involving this compound have indicated that it, along with other phytochemicals, interacts with protein residues within the ATP binding pocket, suggesting its potential to inhibit ATP binding, which could be a critical pharmacophoric interaction for its antimalarial effect nih.gov. In the context of anti-SARS-CoV-2 activity, for a broader class of cepharanthine (B1668398) analogues that includes this compound, the diphenyl ester moiety has been suggested as a putative pharmacophore nih.govnih.gov.
Elucidation of Key Functional Groups for Specific Activities
Table 1: Biological Activities and Docking Scores of this compound (Designed for potential interactivity)
| Activity | Target/Mechanism | Docking Score (kcal/mol) / IC50 (µM) | Reference |
| Antiplasmodial | PfRIO-2 inhibition (molecular docking) | R² = 0.91 (correlation with experimental values) | nih.gov |
| Antiplasmodial | Plasmodium falciparum (Dd2 strain) | 6.1 µM | wikipedia.org |
| Antidiabetic | α-amylase, α-glucosidase inhibition (molecular docking) | Responsible for activity in extract | nih.gov |
| Anti-SARS-CoV-2 | Spike protein, Main protease, NPC1, TPC2 (molecular docking) | -6.6 (Spike), -9.2 (Mpro), -8.6 (NPC1), -10.2 (TPC2) | nih.govnih.gov |
Computational SAR Modeling and Prediction
Computational SAR modeling plays an increasingly important role in understanding the molecular basis of this compound's actions and predicting the activity of its potential analogues. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are employed.
Molecular docking simulations have been utilized to investigate this compound's interactions with various protein targets. For instance, in studies evaluating its antidiabetic potential, this compound was docked against human α-amylase and α-glucosidase, identifying it as a key compound responsible for the observed inhibitory activity of the plant extract nih.gov. Similarly, in the context of anti-SARS-CoV-2 research, this compound was included in docking simulations against viral proteins (spike protein, main protease) and host proteins (NPC1, TPC2), yielding favorable binding affinity scores (e.g., -6.6 kcal/mol for spike protein, -9.2 kcal/mol for main protease) nih.govnih.gov. Furthermore, molecular docking studies for antimalarial activity have suggested this compound as a potent PfRIO-2 inhibitor, with a strong correlation (R² = 0.91, p < 0.001) between its docking energy and experimentally determined antimalarial values nih.gov. These computational predictions, while requiring experimental validation, provide valuable insights into potential mechanisms of action and guide the design of new compounds. General QSAR methodologies, encompassing 1D, 2D, and 3D approaches, are broadly applied in drug discovery to establish mathematical relationships between chemical structures and biological activities, which could be further applied to this compound and its derivatives fishersci.ca.
Analytical Chemistry Approaches for Isochondrodendrine Research
Extraction and Purification Methodologies
The initial steps in Isochondrodendrine research involve efficient extraction from its natural matrix and subsequent purification to obtain the compound in a high state of purity. These methodologies are crucial for accurate characterization and further study.
Solvent Extraction Techniques
Solvent extraction is a fundamental method for recovering bioactive compounds from raw plant materials by dissolving them in appropriate solvents at suitable temperatures phytojournal.com. For this compound, crude extraction often employs an ethanol/water mixture (7:3 v/v) under reflux conditions, typically at 70°C for 6 hours, to solubilize the alkaloids . Common organic solvents utilized in general solvent extraction include ethanol, methanol, ethyl acetate (B1210297), hexane (B92381), and chloroform, chosen based on the polarity of the target compounds phytojournal.commdpi.comatlantis-press.com. Soxhlet extraction is another conventional technique where the solvent continuously cycles through the sample, allowing for prolonged and efficient extraction of compounds phytojournal.comorganomation.com.
Liquid-Liquid Partitioning Methods
Liquid-liquid partitioning (LLP), also known as liquid-liquid extraction (LLE) or solvent extraction, is a technique used to separate compounds based on their differential solubilities between two immiscible liquid phases, typically an aqueous phase and an organic solvent atlantis-press.comorganomation.comksu.edu.sawikipedia.org. This method is effective for separating this compound from non-polar contaminants present in crude plant extracts . A common approach involves defatting the crude extract with hexane to remove lipids . Subsequently, partitioning with ethyl acetate can enrich bisbenzylisoquinoline alkaloids, leading to a crude extract . For instance, this process can yield a 2.8% w/w crude extract . N-butanol is another solvent that can be employed in liquid-liquid partitioning for the fractionation of plant extracts containing this compound . The efficiency of LLE is governed by the equilibrium constant (partition coefficient) of the solute between the two phases and can be influenced by secondary reactions ksu.edu.sa.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a versatile sample preparation technique that serves to extract, partition, or adsorb components from a liquid sample onto a solid stationary phase sigmaaldrich.comthermofisher.com. It is widely used to remove interfering compounds or to enrich and concentrate analytes of interest, thereby improving the quality of samples for subsequent analytical chromatography sigmaaldrich.comthermofisher.comspecartridge.com. The process involves passing the liquid sample through a solid adsorbent, which retains the target compounds, followed by their elution with a suitable solvent organomation.comsigmaaldrich.comthermofisher.com. Common sorbents include silica (B1680970), alumina (B75360), and various polymeric materials organomation.com. Reversed-phase packing materials, such as C18, are frequently utilized in SPE for retaining non-polar to moderately polar compounds from a polar matrix specartridge.com. SPE operates on principles similar to liquid chromatography but is typically a low-resolution, low-pressure method designed for sample cleanup and concentration thermofisher.comlcms.cz. A significant advantage of SPE is its ability to reduce the volume of organic solvents required compared to liquid-liquid extraction thermofisher.comspecartridge.com.
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are indispensable for the final separation, purification, and quantification of this compound from complex mixtures. These methods ensure the high purity required for detailed research and analysis.
High-Performance Liquid Chromatography (HPLC) and Preparative HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used and highly efficient analytical technique for separating and quantifying components in a liquid sample shimadzu.comresearchgate.netchromtech.comnih.gov. In the context of this compound research, HPLC is routinely employed for both analytical and preparative separation purposes in phytochemistry irjmets.com. For achieving high purity, preparative HPLC is utilized, often with pH-stable reverse-phase columns (e.g., 5 µm particle size, 250 × 20 mm dimensions), capable of yielding this compound with greater than 98% purity . The purity of the isolated compound can be validated using techniques such as UV-Vis spectroscopy (at λ = 280 nm) and high-resolution mass spectrometry (HRMS) .
For analytical separation, an HPLC method for this compound can involve a reverse phase (RP) column with a mobile phase composed of acetonitrile (B52724), water, and phosphoric acid sielc.com. For applications compatible with Mass Spectrometry (MS), phosphoric acid is typically replaced with formic acid sielc.com. Smaller particle columns (e.g., 3 µm) are available for faster Ultra-High-Performance Liquid Chromatography (UHPLC) applications sielc.com. This liquid chromatography method is scalable, making it suitable for isolating impurities in preparative separations sielc.com. Factors such as mobile phase composition, column temperature, injection volume, and detector selection are critical for achieving optimal chromatographic resolution in HPLC analysis researchgate.net.
Medium-Pressure Liquid Chromatography (MPLC)
Medium-Pressure Liquid Chromatography (MPLC) is a chromatographic technique employed for fractionation, particularly in the purification of natural products like this compound dntb.gov.uaresearchgate.net. MPLC operates at lower pressures compared to HPLC and is commonly used for macroscale purifications in research and development laboratories epdf.pubresearchgate.net. For the isolation of this compound-rich fractions, MPLC can be performed using a C18 column with a gradient elution system, typically involving water and acetonitrile with 0.1% formic acid . Retention times, such as 22–24 minutes, can be observed for this compound-rich fractions under these conditions . The solvents of choice for MPLC are often mixtures of methanol-water or acetonitrile-water, utilizing gradient conditions to achieve effective separation epdf.pub.
Gas Chromatography (GC)
Gas Chromatography (GC) is an analytical technique primarily employed for the separation and analysis of volatile and semi-volatile compounds. rochester.edunetlify.app The technique operates by vaporizing a sample and transporting it through a chromatographic column by an inert carrier gas, which serves as the mobile phase. netlify.appcusat.ac.indntb.gov.ua Separation occurs as compounds interact differently with the stationary phase inside the column, leading to varying retention times. netlify.appcusat.ac.in Common stationary phases include silicone, grease, or wax, while mobile phases typically consist of helium or nitrogen. cusat.ac.in Detectors such as Flame Ionization Detectors (FID), Thermal Conductivity Detectors (TCD), and Mass Spectrometers (MS) are used to identify and quantify the separated components. netlify.appcusat.ac.in
For compounds like this compound, which has a high molecular weight (594.7 g/mol ) and a complex structure, direct GC analysis without prior derivatization is generally not feasible due to its low volatility. GC is often coupled with Mass Spectrometry (GC-MS) to provide more definitive identification by combining separation with molecular weight and fragmentation information. cusat.ac.indntb.gov.uashimadzu.com While GC is a powerful tool for many organic compounds, its direct application to non-volatile bisbenzylisoquinoline alkaloids like this compound is limited unless chemical modification is performed to increase volatility.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a straightforward, cost-effective, and highly versatile separation technique widely used for qualitative and quantitative analysis, as well as for rapid identification, screening, and reaction monitoring. msu.educhromatographyonline.com The principle of TLC involves the differential partitioning of compounds between a stationary phase, typically a thin layer of adsorbent material like silica gel or alumina coated on an inert backing, and a liquid mobile phase (solvent). msu.edunih.gov Compounds with stronger affinities for the stationary phase move slower, while those with greater solubility in the mobile phase travel further up the plate. msu.eduwisc.edu
The separation efficiency in TLC is influenced by factors such as the nature of the adsorbent, the chosen solvent system, layer thickness, and environmental conditions like humidity and temperature. chromatographyonline.comlibretexts.org After separation, compounds appear as spots, which can be visualized using UV light or specific derivatizing agents, especially if they are not colored. msu.edunih.gov The retention factor (Rf value), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound under specific conditions and aids in identification. wisc.edulibretexts.org An appropriate solvent system typically yields Rf values between 0.20 and 0.70 for optimal separation. reddit.com TLC has been employed in research involving this compound, demonstrating its utility as a preliminary or complementary separation technique for this bisbenzylisoquinoline alkaloid. wikipedia.org
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods are indispensable for the comprehensive characterization of chemical compounds, providing detailed insights into their structure, composition, and purity. For this compound, these techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for confirming its complex molecular architecture. libretexts.orgnih.gov
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. pitt.edumsu.edu Tandem Mass Spectrometry (MS/MS or MS²) enhances this capability by fragmenting selected precursor ions and analyzing the resulting product ions. uni.lurestek.comgithub.io This fragmentation pattern serves as a unique "fingerprint" that aids in the structural elucidation of complex molecules. msu.educhemguide.co.uklibretexts.orglibretexts.org LC-MS, which couples liquid chromatography with mass spectrometry, is a powerful technique that combines physical separation with high molecular specificity and detection sensitivity, making it ideal for the characterization of phytoconstituents in complex plant extracts. uni.lurestek.com this compound has been identified and characterized using LC-MS techniques. libretexts.orgnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the qualitative and quantitative analysis of analytes, including trace impurities and metabolites, in complex samples of environmental and biological origin. restek.comresearchgate.net The technique is particularly valuable in pharmaceutical analysis for quantifying trace genotoxic impurities at very low levels, often below regulatory thresholds. chemguide.co.ukresearchgate.netgithub.io LC-MS/MS systems typically involve a liquid chromatography unit for separating components and a triple quadrupole mass spectrometer for targeted analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes. restek.comanaquant.com This allows for the selection of a precursor ion, its fragmentation in a collision cell, and the subsequent detection of specific fragment ions, providing high specificity and sensitivity. researchgate.netanaquant.com Optimization of chromatographic conditions, such as mobile phase pH, can enhance analyte retention and separation, while techniques like divert valves can prevent mass spectrometer contamination from high-concentration matrices. github.io
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass-to-charge ratio measurements, often to several decimal places, enabling the determination of the "exact mass" of a compound. researchgate.net This precision is critical for distinguishing between molecules that may have the same nominal mass but different elemental compositions (e.g., C₃H₇NO₂S vs. C₇H₇NO). researchgate.net HRMS, particularly when coupled with liquid chromatography (LC-HRMS/MS), significantly improves data quantity and quality by resolving closely eluting compounds and reducing spectral noise. researchgate.netdntb.gov.ua It is widely used for molecular mass confirmation and the elucidation of elemental composition, especially in the analysis of complex mixtures. dntb.gov.ua LC-HRMS/MS has been effectively utilized for the chemical profiling of plant extracts, leading to the detection and identification of various compounds, including bisbenzylisoquinoline alkaloids such as this compound. dntb.gov.uauni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and connectivity of atoms within a molecule. wisc.edu It is based on the principle that atomic nuclei with an odd number of protons or neutrons possess a nuclear spin, which aligns in an external magnetic field. wisc.edu When exposed to radiofrequency energy, these nuclei can "flip" their spin states, and the energy required for this resonance is measured and displayed as a spectrum. wisc.edu
Two primary types of NMR spectroscopy are commonly used for structural elucidation: Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR). wisc.edu
¹H NMR Spectroscopy: This technique reveals the number of chemically equivalent and non-equivalent hydrogen (proton) environments in a compound. wisc.eduherts.ac.ukdntb.gov.ua Key information derived from ¹H NMR spectra includes:
Number of signals: Indicates the number of unique proton environments. herts.ac.ukdntb.gov.ua
Chemical shift (δ): The position of a signal along the x-axis, measured in parts per million (ppm) relative to a standard (e.g., Tetramethylsilane, TMS, at 0 ppm), indicates the electronic environment of the protons. wisc.edudntb.gov.uaoregonstate.edu
Integration: The area under each signal is proportional to the number of hydrogen atoms contributing to that signal, allowing for quantification of proton types (e.g., CH₃, CH₂, CH). herts.ac.uk
Splitting (multiplicity): The splitting pattern of a signal (e.g., singlet, doublet, triplet) provides information about the number of non-equivalent protons on adjacent carbons (n+1 rule). wisc.eduherts.ac.uk Coupling constants (J values, in Hz) quantify the magnetic interaction between coupled protons. libretexts.org
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of a molecule, showing the number of unique carbon environments and their chemical shifts. wisc.edulibretexts.orgoregonstate.edu ¹³C NMR spectra typically have a broader chemical shift range than ¹H NMR, with characteristic ranges for different carbon environments (e.g., C=O, aromatic carbons, aliphatic carbons). libretexts.orgoregonstate.eduresearchgate.net
For this compound, both ¹H NMR and ¹³C NMR are essential for confirming its complex bisbenzylisoquinoline structure, providing detailed insights into its various functional groups, aromatic systems, and stereochemical features. nih.gov The combination of NMR with MS is often used for purity validation and to confirm the structural integrity of isolated compounds against reference standards. cenmed.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical technique that measures the absorption or transmission of discrete wavelengths of UV or visible light by a sample. mmv.orgbioglobax.com This method is valuable for both quantitative determination and purity assessments of chemical compounds. mmv.orgchemrxiv.org The principle behind UV-Vis spectroscopy involves the interaction between incident radiation and the electron cloud of a chromophore within the molecule, leading to electronic transitions. europa.eu The amount of light absorbed is directly proportional to the concentration of the absorbing compound in the solution, as described by the Beer-Lambert law. bioglobax.comchemrxiv.org The wavelength corresponding to the maximum absorbance (λmax) is typically chosen for analysis to ensure maximum sensitivity. mmv.org
In the context of this compound research, UV-Vis spectrophotometers have been utilized for analysis. nih.govresearchgate.netijprajournal.com For instance, in studies involving the quantification of this compound and other compounds using Ultra-Performance Liquid Chromatography with Diode Array Detection (UPLC-DAD), a detection wavelength of 280 nm has been employed. nih.gov This wavelength selection indicates a characteristic absorption property of this compound or related chromophores within its structure at this specific UV region.
Method Validation and Purity Assessment
Method validation is a critical process in analytical chemistry, demonstrating that an analytical procedure is suitable for its intended purpose. europa.euresearchgate.net This involves evaluating various performance characteristics to ensure the reliability and trustworthiness of the results, particularly for drug-related samples. fda.gov Key validation parameters, as recommended by guidelines such as the International Conference on Harmonization (ICH Q2(R1)) and the U.S. Food and Drug Administration (FDA), include specificity, linearity, precision, trueness (accuracy), limit of detection (LOD), limit of quantification (LOQ), and robustness. europa.eunih.govfda.govmsu.edu
Purity assessment aims to accurately determine the content of impurities within an analyte. europa.eu This often involves chromatographic techniques coupled with detectors that can provide peak purity information, such as diode array or mass spectrometry. elte.hu Specificity, a crucial aspect of validation, refers to the ability of a method to accurately measure the analyte in the presence of other components like excipients or impurities. europa.euresearchgate.net This can be demonstrated by analyzing samples spiked with known impurities or degradation products, ensuring that the analyte's measurement remains unaffected. researchgate.net
Detection and Quantification Limits
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation, defining the lowest concentrations of an analyte that can be reliably measured. mdpi-res.comsepscience.com
Limit of Detection (LOD): The LOD represents the lowest quantity of a substance that can be distinguished from its absence (a blank value) with a stated confidence level, typically 99%. sepscience.commerckvetmanual.com It signifies that a peak for the compound is present, but its exact quantity may not be precisely determined. fda.gov
Limit of Quantification (LOQ): The LOQ is the lowest concentration at which an analyte can not only be reliably detected but also quantified with acceptable precision and accuracy. mdpi-res.comsepscience.commerckvetmanual.com This means that at the LOQ, the concentration can be measured with a specified degree of confidence. merckvetmanual.com
According to ICH guidelines, LOD and LOQ can be determined using several approaches, including visual evaluation, signal-to-noise (S/N) ratio, or based on the standard deviation of the response and the slope of the calibration curve. msu.edufda.gov For the S/N ratio method, an S/N of approximately 3 is generally used for LOD, and an S/N of 10 for LOQ. nih.govmsu.edu Alternatively, the formulas LOD = 3.3σ/S and LOQ = 10σ/S are commonly applied, where σ is the standard deviation of the response and S is the slope of the calibration curve. msu.edufda.gov
In a study quantifying this compound and other metabolites from Cissampelos pareira using UPLC-DAD, the LOD and LOQ for seven metabolites (including this compound) were reported within specific ranges. nih.gov
Table 1: Reported LOD and LOQ Ranges for Metabolites (including this compound)
| Parameter | Range (µg/mL) | Determination Method |
| LOD | 0.27-1.11 | S/N = 3 |
| LOQ | 0.89-3.66 | S/N = 10 |
These values were obtained following ICH guidelines, indicating the method's capability for detecting and quantifying these compounds within the specified ranges. nih.gov
Inter-species Differences in Pharmacokinetics
Pharmacokinetics (PK) describes how a drug behaves in the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). nih.gov Understanding inter-species differences in pharmacokinetics is crucial for predicting drug behavior in humans based on animal studies and for designing appropriate dosing regimens. msu.edunih.gov
Differences in pharmacokinetic profiles across species can arise from variations in anatomy, biochemistry, physiology, and even behavior. Key factors contributing to these differences include variations in drug metabolism, often due to divergent enzyme expression (e.g., cytochrome P450 enzymes or N-acetyltransferase) across species. nih.gov Such variations can significantly impact the rates of metabolism and disposition of a compound.
While general principles and methodologies for studying inter-species pharmacokinetics are well-established, including the recommendation for studies in at least two rodent species and a non-rodent species, specific detailed research findings or data tables on the inter-species differences in the pharmacokinetics of this compound itself are not explicitly available in the provided search results. mmv.orgmsu.edunih.gov Researchers often employ allometric scaling as a tool for extrapolating pharmacokinetic parameters from animals to humans, though species-specific metabolic pathways can complicate such predictions. mmv.org The absence of specific data for this compound highlights an area for potential future research to fully characterize its pharmacokinetic profile across different biological systems.
Medicinal Chemistry and Drug Discovery Perspectives on Isochondrodendrine
Isochondrodendrine as a Lead Compound for Drug Discovery
A lead compound is a chemical entity exhibiting promising pharmacological or biological activity that can serve as a starting point for developing a new drug libretexts.orgwikipedia.orgtaylorandfrancis.com. This compound's reported biological activities, such as antiplasmodial effects and potential as a glutathione (B108866) peroxidase 4 (GPX4) inhibitor, position it as a candidate for lead compound development nih.govchemrxiv.org. The process of transforming a lead compound into a viable drug candidate involves iterative testing and modification to optimize its properties alimentiv.com.
Scaffold Optimization and Lead Prioritization
Scaffold optimization involves modifying the core chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic parameters libretexts.orgwikipedia.orgupmbiomedicals.com. For this compound, its bisbenzylisoquinoline alkaloid scaffold presents opportunities for structural alterations. Lead prioritization, a critical step in drug discovery, involves systematically evaluating and ranking potential drug candidates based on their likelihood of success upmbiomedicals.cominboxinsight.comsuperoffice.comfrontiersin.org. This process ensures that resources are focused on compounds with the most favorable balance of desired properties, including activity and minimized off-target effects upmbiomedicals.com. Computational methods, such as those that analyze chemical properties and predict activity, aid in the prioritization of lead compounds aragen.com.
Design of Novel Analogs with Enhanced Biological Activity
The design of novel analogs aims to enhance the biological activity of a lead compound by making chemical modifications to its structure libretexts.org. In the context of bisbenzylisoquinoline alkaloids, similar compounds have demonstrated that chemical tweaking can significantly improve antiplasmodial activity. For instance, semisynthetic analogs of cycleanine (B150056), another bisbenzylisoquinoline alkaloid, showed improved antiplasmodial activity compared to the parent compound chemrxiv.org. This highlights the potential for designing this compound analogs with enhanced therapeutic efficacy by exploring structure-activity relationships (SARs) chemrxiv.org.
Computational Approaches in this compound-Related Drug Discovery
Computational approaches play a vital role in modern drug discovery by accelerating the identification, design, and optimization of drug candidates, reducing costs and improving efficiency sysrevpharm.orgresearchgate.netfrontiersin.org. These methods are applied across various stages, from target identification to lead optimization and preclinical evaluation researchgate.netfrontiersin.org.
Virtual Screening and Ligand-Based Drug Design
Virtual screening (VS) is a computational technique used to identify novel lead compounds by rapidly sifting through large databases of chemical compounds mmsl.cznih.govnih.gov. It offers an inexpensive and fast alternative to traditional high-throughput screening nih.gov. VS methods can be broadly categorized into ligand-based and structure-based approaches mmsl.cznih.gov.
Ligand-based virtual screening (LBVS) relies on information from known active ligands, comparing the chemical properties and structures of potential candidates against these known compounds nih.govoxfordglobal.com. The principle is that molecules with similar structures are likely to exhibit similar biological activities oxfordglobal.com. For this compound, computational studies have utilized structure-based virtual screening to identify it as a potential GPX4 inhibitor nih.gov. In one such study, this compound, along with other compounds, was analyzed for its binding affinity to GPX4, showing a computed binding free energy of -107.31 kJ/mol, which was more favorable than the reference compound RSL3 (-80.12 kJ/mol) nih.gov. Molecular dynamics (MD) simulations were subsequently used to assess the stability of the GPX4-Isochondrodendrine complex nih.gov.
In Silico ADMET Prediction for Preclinical Evaluation
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for assessing the pharmacokinetic and safety profiles of drug candidates early in the drug discovery process, minimizing the synthesis and testing of compounds with unfavorable properties sciensage.infobhsai.orgresearchgate.netiapchem.orgnih.gov. These computational models predict how a compound will behave in the body, providing insights into its drug-likeness and potential for clinical development sciensage.infocdutcm.edu.cncdutcm.edu.cn.
For this compound, in silico ADMET predictions provide valuable insights into its physicochemical and pharmacokinetic properties. Key predicted properties for this compound include:
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Value | Source cdutcm.edu.cncdutcm.edu.cn |
| Molecular Weight (MW) | 594.7 | cdutcm.edu.cn |
| Topological Polar Surface Area (TPSA) | 83.86 Ų | cdutcm.edu.cn |
| logS (Aqueous Solubility) | -4.086 | cdutcm.edu.cn |
| logP (n-octanol/water distribution) | 5.897 | cdutcm.edu.cn |
| logD7.4 (pH=7.4 distribution) | 3.871 | cdutcm.edu.cn |
| Number of Hydrogen Bond Acceptors (nHA) | 8 | cdutcm.edu.cn |
| Number of Hydrogen Bond Donors (nHD) | 2 | cdutcm.edu.cn |
| Number of Rotatable Bonds (nRot) | 2 | cdutcm.edu.cn |
| Number of Rings (nRing) | 10 | cdutcm.edu.cn |
| Quantitative Estimate of Drug-likeness (QED) | 0.27 | cdutcm.edu.cn |
| Synthetic Accessibility Score (SAscore) | 5.656 | cdutcm.edu.cn |
| Natural Product-likeness Score (NPscore) | 1.188 | cdutcm.edu.cn |
| Lipinski Rule | Rejected | cdutcm.edu.cn |
| Pfizer Rule | Accepted | cdutcm.edu.cn |
| GSK Rule | Rejected | cdutcm.edu.cn |
| Golden Triangle | Rejected | cdutcm.edu.cn |
| Caco-2 Permeability | -5.434 | cdutcm.edu.cn |
| MDCK Permeability | 2.49E-05 | cdutcm.edu.cn |
| Pgp-substrate | 0.352 | cdutcm.edu.cn |
| Human Intestinal Absorption (HIA) | 0.016 | cdutcm.edu.cn |
| F20% (20% Oral Bioavailability) | 0.014 | cdutcm.edu.cn |
| F30% (30% Oral Bioavailability) | 0.978 | cdutcm.edu.cn |
| Plasma Protein Binding (PPB) | 95.58% | cdutcm.edu.cn |
| Blood Brain Barrier (BBB) Penetration | 0.63 | cdutcm.edu.cn |
| Volume of Distribution (VD) | 0.758 | cdutcm.edu.cn |
| Clearance (CL) | 6.177 | cdutcm.edu.cn |
| Half-life (T1/2) | 0.48 | cdutcm.edu.cn |
These predictions indicate that while this compound has a high plasma protein binding (95.58%) and relatively low human intestinal absorption (0.016), its predicted oral bioavailability (F30%) is high at 0.978 cdutcm.edu.cn. Its predicted BBB penetration of 0.63 suggests some ability to cross the blood-brain barrier cdutcm.edu.cn. The rejection by Lipinski's, GSK, and Golden Triangle rules suggests potential challenges for oral drug development, often related to molecular size and lipophilicity cdutcm.edu.cn. However, it is accepted by the Pfizer Rule cdutcm.edu.cn.
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential stages in drug development that precede human clinical trials alimentiv.comwikipedia.org. PK studies investigate what the body does to the drug (absorption, distribution, metabolism, and excretion - ADME), while PD studies examine what the drug does to the body (its mechanisms of action and effects) alimentiv.comwikipedia.org. These studies are crucial for determining appropriate dosing regimens, assessing drug efficacy, and understanding the drug's behavior in biological systems alimentiv.comallucent.com.
In preclinical development, PK and PD data are used to determine a safe starting dose for first-in-human studies and to evaluate potential toxicity wikipedia.org. Comprehensive PK studies assess systemic exposure, drug distribution, metabolism, and elimination, often utilizing animal models such as mice, rats, monkeys, and dogs frontiersin.orgwuxiapptec.commdpi.com. The goal is to define the anticipated pharmacologically active drug level in target compartments, which then informs the safe starting dose and dose escalation for clinical trials allucent.com.
PD studies help identify the mechanisms of action of drugs, optimize drug-receptor interactions, and predict therapeutic effects alimentiv.comfda.gov. For compounds like this compound, understanding its interaction with specific targets (e.g., GPX4) and the resulting biological response is central to PD investigations nih.gov. Predictive pharmacokinetic-pharmacodynamic modeling can link the dosing regimen of a compound to its effects on disease progression in animal models, allowing for the ranking of compounds based on their potency and evaluating differences in cellular responses nih.gov. While the provided search results detail in silico ADMET predictions for this compound cdutcm.edu.cncdutcm.edu.cn, further in vivo preclinical PK/PD studies would be necessary to fully characterize its behavior and validate these predictions in living systems.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is critical in preclinical drug development, influencing its bioavailability, systemic exposure, and elimination from the body nih.govmhmedical.com. Preclinical models, including in silico, in vitro, and in vivo systems, are employed to predict these parameters and guide the selection of promising drug candidates drugtargetreview.comcreative-biostructure.comnuvisan.comreprocell.comnih.gov.
In silico predictions for this compound provide insights into its pharmacokinetic behavior. The compound has a molecular weight of 594.7 g/mol , a topological polar surface area (TPSA) of 83.86, and a logP (n-octanol/water distribution coefficient) of 5.897, suggesting moderate lipophilicity nih.govcdutcm.edu.cncdutcm.edu.cn.
Table 1: Predicted ADME Parameters for this compound
| Parameter | Value | Unit | Source |
| Molecular Weight | 594.7 | g/mol | nih.govcdutcm.edu.cn |
| Topological Polar Surface Area (TPSA) | 83.86 | Ų | cdutcm.edu.cn |
| logS (Aqueous Solubility) | -4.086 | cdutcm.edu.cncdutcm.edu.cn | |
| logP (n-octanol/water distribution coefficient) | 5.897 | cdutcm.edu.cncdutcm.edu.cn | |
| logD7.4 (n-octanol/water distribution coefficient at pH 7.4) | 3.871 | cdutcm.edu.cn | |
| Caco-2 Permeability | -5.434 | cdutcm.edu.cncdutcm.edu.cn | |
| MDCK Permeability | 2.49E-05 | cdutcm.edu.cncdutcm.edu.cn | |
| Pgp-substrate | 0.352 | cdutcm.edu.cncdutcm.edu.cn | |
| Human Intestinal Absorption (HIA) | 0.016 | cdutcm.edu.cncdutcm.edu.cn | |
| 20% Oral Bioavailability (F20%) | 0.014 | cdutcm.edu.cncdutcm.edu.cn | |
| 30% Oral Bioavailability (F30%) | 0.978 | cdutcm.edu.cncdutcm.edu.cn | |
| Plasma Protein Binding (PPB) | 95.58 | % | cdutcm.edu.cncdutcm.edu.cn |
| Blood-Brain Barrier (BBB) Penetration | 0.63 | cdutcm.edu.cncdutcm.edu.cn | |
| Volume Distribution (VD) | 0.758 | cdutcm.edu.cncdutcm.edu.cn | |
| Clearance (CL) | 6.177 | cdutcm.edu.cncdutcm.edu.cn | |
| Half-life (T1/2) | 0.48 | cdutcm.edu.cn |
The predicted human intestinal absorption (HIA) and 20% oral bioavailability (F20%) values are low (0.016 and 0.014, respectively), suggesting potentially limited oral absorption cdutcm.edu.cncdutcm.edu.cn. However, the F30% value is notably higher at 0.978, indicating a more complex absorption profile that may warrant further investigation cdutcm.edu.cncdutcm.edu.cn. This compound exhibits high plasma protein binding (95.58%), which can influence its distribution and free drug concentration at target sites cdutcm.edu.cncdutcm.edu.cn. Its predicted blood-brain barrier (BBB) penetration is 0.63, suggesting a moderate ability to cross this barrier cdutcm.edu.cncdutcm.edu.cn. The predicted volume of distribution (VD) is 0.758, and its clearance (CL) is 6.177, with a half-life (T1/2) of 0.48 cdutcm.edu.cncdutcm.edu.cn. These parameters collectively inform the potential systemic exposure and elimination characteristics of this compound in preclinical settings.
Pharmacodynamic Evaluation in in vitro and in vivo Systems
Pharmacodynamics (PD) investigates the biochemical, physiological, and molecular effects of drugs on the body, including receptor binding and post-receptor effects creative-biolabs.com. This compound has demonstrated a range of notable pharmacodynamic activities in both in vitro and in vivo models.
Antimalarial Activity: this compound has shown potent antiplasmodial effects, particularly against Plasmodium falciparum, the parasite responsible for malaria . Studies have reported inhibitory concentrations (IC50) of 0.5 µM against the 3D7 strain and 0.3 µM against the K1 strain of P. falciparum . Its mechanism of action in this context involves the inhibition of PfRIO-2 kinase, an enzyme crucial for ribosome biogenesis and protein synthesis within the parasite, thereby disrupting essential metabolic pathways .
Table 2: Antiplasmodial Activity of this compound
| Strain Tested | IC50 (µM) | Methodology | Source |
| P. falciparum 3D7 | 0.5 | In vitro assay | |
| P. falciparum K1 | 0.3 | Molecular docking |
Antidiabetic Potential: Research indicates that this compound possesses significant inhibitory activity against α-glucosidase and α-amylase, enzymes integral to carbohydrate metabolism and glucose regulation nih.gov. In vitro studies have determined IC50 values of 117.9 µg/mL for α-glucosidase and 90.9 µg/mL for α-amylase . These results compare favorably to the standard antidiabetic drug Acarbose (IC50 values of 191.4 µg/mL for α-glucosidase and 53.3 µg/mL for α-amylase), suggesting this compound as a promising candidate for antidiabetic therapy nih.gov. Molecular docking studies further support this potential by demonstrating its significant binding affinity to enzymes involved in glucose metabolism nih.govresearchgate.net.
Table 3: Antidiabetic Enzymatic Inhibition by this compound
| Enzyme | This compound IC50 (µg/mL) | Acarbose IC50 (µg/mL) | Source |
| α-Glucosidase | 117.9 | 191.4 | nih.gov |
| α-Amylase | 90.9 | 53.3 | nih.gov |
Anticancer Properties: Preliminary investigations suggest that this compound may exhibit anticancer activities ontosight.ai. It has been identified in the root extract of Cyclea peltata, which demonstrated a significant cytotoxic effect against human pancreatic cancer MIA PaCa-2 cells, with an IC50 value of 59.85 µg/ml for the acetone (B3395972) crystallized fraction containing this compound and other alkaloids ingentaconnect.com. The compound has also been submitted to the National Cancer Institute (NCI) for further testing and evaluation smolecule.com.
Antimicrobial Activity: this compound has also been shown to exhibit inhibitory effects against certain microorganisms, including some bacteria and fungi, highlighting its broad spectrum of potential biological activities ontosight.aismolecule.com.
Strategic Integration into Drug Repurposing Initiatives
Drug repurposing, also known as drug repositioning, involves identifying new therapeutic indications for existing or investigational drugs oaepublish.comscielo.br. This strategy offers significant advantages over traditional drug development, including reduced risks, lower costs, and accelerated timelines, as the safety and preliminary pharmacokinetic data for these compounds are often already available oaepublish.comexpresspharma.in.
This compound's diverse array of biological activities—including its demonstrated antimalarial, antidiabetic, anticancer, and antimicrobial properties—positions it as a compelling candidate for strategic integration into drug repurposing initiatives ontosight.aismolecule.comnih.govingentaconnect.com. The initial findings regarding its efficacy against various disease targets suggest that it could be explored for conditions beyond its traditionally recognized applications.
The increasing sophistication of computational approaches, such as artificial intelligence (AI) and molecular docking, plays a pivotal role in modern drug repurposing efforts scielo.brmdpi.com. These technologies enable systematic screening of large compound libraries and the generation of new drug repurposing hypotheses by identifying patterns and relationships between drugs and diseases through computational modeling scielo.brexpresspharma.inmdpi.com. The identification of this compound's antidiabetic potential through molecular docking studies exemplifies how these in silico methods can uncover novel therapeutic applications for existing compounds nih.govresearchgate.net.
Furthermore, public-private partnerships and streamlined regulatory pathways, such as the FDA's 505(b)(2) pathway and the European Medicines Agency's (EMA) Hybrid Pathway, are actively promoting and facilitating drug repurposing, particularly for rare diseases and unmet medical needs oaepublish.comexpresspharma.inrepo4.eu. The concept of "mechanism-based drug repurposing" is gaining traction, focusing on understanding the underlying disease mechanisms to identify existing drugs that can modulate these pathways, thereby allowing for the repurposing of drugs across different disease areas that share common biological elements repo4.eu. This compound's identified molecular targets, such as PfRIO-2 kinase in malaria and α-glucosidase/α-amylase in diabetes, provide a strong basis for such mechanism-based repurposing strategies nih.gov.
The ongoing research into this compound's multifaceted biological activities, coupled with the advancements in computational drug discovery and supportive regulatory frameworks, underscores its potential for strategic integration into future drug repurposing initiatives, offering a promising avenue for addressing various therapeutic challenges.
Future Directions and Emerging Research Avenues for Isochondrodendrine
Exploration of Undiscovered Biological Activities
Future research on Isochondrodendrine will involve a deeper and broader exploration of its biological activities beyond the currently identified antidiabetic, antimalarial, and anti-SARS-CoV-2 potentials. mdpi.comresearchgate.netteresas.ac.in Given that natural products often exhibit a wide array of pharmacological effects, systematic high-throughput screening against diverse biological targets and disease models is a critical future direction. This includes investigating its potential in areas such as anti-inflammatory, anticancer, neuroprotective, or antimicrobial activities, which are common therapeutic areas for alkaloids. researchgate.net Furthermore, a more detailed elucidation of the specific molecular targets and pathways responsible for its observed activities will be crucial. This involves moving beyond initial observations to understand the precise interactions of this compound with cellular components and signaling cascades, which could reveal novel therapeutic mechanisms.
Advanced Synthetic Methodologies for Complex Analogues
The complex chemical structure of this compound presents both challenges and opportunities for synthetic chemists. Future research will focus on developing advanced synthetic methodologies to access this compound and its complex analogues more efficiently and sustainably. This includes the exploration of enantioselective synthesis to control the stereochemistry, which is often critical for biological activity. nih.govadelaide.edu.au The development of transition metal-free synthetic protocols could offer advantages for industrial production, reducing environmental impact and cost. rsc.org Such advancements in synthesis will enable the creation of diverse structural analogues, facilitating comprehensive structure-activity relationship (SAR) studies. These studies are essential for identifying key pharmacophores and optimizing the compound's potency, selectivity, and pharmacokinetic properties, potentially leading to derivatives with enhanced therapeutic profiles.
Systems Biology and Multi-Omics Approaches for Deeper Mechanistic Insights
To gain a holistic understanding of this compound's effects within biological systems, future research will increasingly leverage systems biology and multi-omics approaches. Integrating data from genomics, transcriptomics, proteomics, and metabolomics will provide a comprehensive view of how this compound interacts with and modulates biological pathways at a systemic level. jci.orgiu.edunih.govnih.govfrontiersin.org For instance, transcriptomic analysis could reveal changes in gene expression profiles induced by this compound, while proteomic studies could identify modulated protein targets. Metabolomics could shed light on alterations in metabolic pathways. iu.edunih.gov These integrated approaches are vital for uncovering the intricate network effects of the compound, identifying off-target effects, and fully elucidating its mechanisms of action, even with small sample sizes. jci.org This deeper mechanistic insight is fundamental for rational drug design and development.
Development of Robust In Vitro and In Vivo Models for Preclinical Evaluation
The successful translation of this compound from discovery to clinical application hinges on the development and utilization of robust in vitro and in vivo preclinical models. news-medical.netlidebiotech.com Future efforts will focus on creating more physiologically relevant in vitro models, such as 3D cell cultures, organoids, and organ-on-a-chip systems, which better mimic the complexity of human tissues and organs compared to traditional 2D cell cultures. news-medical.netmdpi.com In parallel, the development of more predictive in vivo animal models that closely recapitulate human disease pathologies will be crucial. genscript.comnih.govnih.gov These advanced models are necessary to accurately assess the efficacy, pharmacokinetics, and pharmacodynamics of this compound and its analogues, thereby improving the translatability of preclinical findings to human clinical trials and reducing the high attrition rates in drug development. news-medical.netmdpi.comresearchgate.net
Collaborative Research for Translation of Preclinical Findings
Translating promising preclinical findings into clinical realities requires extensive collaboration across various disciplines and sectors. Future directions for this compound research will emphasize fostering interdisciplinary and inter-institutional collaborations. This includes partnerships between academic research groups (chemists, biologists, pharmacologists), clinical researchers, and potentially pharmaceutical industry partners. aboutstemcells.orgnih.govera-learn.eu Collaborative frameworks are essential to bridge the "valley of death" between basic scientific discoveries and their clinical application. researchgate.net Such collaborations can facilitate the sharing of expertise, resources, and data, accelerating the rigorous preclinical evaluation and, if warranted, the progression of this compound or its derivatives into human clinical trials. nih.govaboutstemcells.orgera-learn.eu
Q & A
Basic Research Questions
Q. What are the primary natural sources of Isochondrodendrine, and how can they be authenticated for research purposes?
- Methodological Answer: Authentication involves taxonomic identification of plant sources using morphological and genetic markers (e.g., DNA barcoding). Comparative phytochemical profiling via HPLC or LC-MS should cross-reference spectral data with published libraries . For purity validation, combine nuclear magnetic resonance (NMR) with mass spectrometry (MS) to confirm structural integrity against reference standards .
Q. What chromatographic techniques are optimal for isolating this compound from complex plant matrices?
- Methodological Answer: Use orthogonal separation methods:
- Step 1 : Crude extraction with ethanol/water (7:3), followed by liquid-liquid partitioning (e.g., ethyl acetate vs. n-butanol).
- Step 2 : Fractionate via medium-pressure liquid chromatography (MPLC) with a C18 column and gradient elution (water:acetonitrile).
- Step 3 : Final purification via preparative HPLC (pH-stable reverse-phase columns, 0.1% formic acid modifier). Monitor purity using UV-Vis and high-resolution MS .
Q. What key spectroscopic markers distinguish this compound from structural analogs like Chondrodendrine?
- Methodological Answer: Focus on NMR distinctions:
- ¹H-NMR : Compare coupling constants (e.g., J values for tetrahydroisoquinoline protons).
- ¹³C-NMR : Identify diagnostic shifts for methylenedioxy groups (δ 100-105 ppm).
- MS/MS : Fragment patterns (e.g., m/z 174 for benzyltetrahydroisoquinoline cleavage) .
Advanced Research Questions
Q. How should dose-response experiments be designed to evaluate this compound’s pharmacological effects while minimizing off-target activity?
- Methodological Answer:
- In vitro : Use a 10-point logarithmic dilution series (1 nM–100 µM) in target cells (e.g., cancer lines) with viability assays (MTT, ATP-luciferase). Include positive/negative controls and counter-screens (e.g., kinase panels).
- In vivo : Apply staggered dosing (acute vs. chronic) in rodent models, with pharmacokinetic (PK) sampling at T₀, Tₘₐₓ, and T₁/₂. Use nonlinear regression (Hill equation) for EC₅₀/IC₅₀ calculations .
Q. What strategies resolve contradictions in reported mechanisms of action for this compound (e.g., conflicting kinase inhibition vs. ion channel modulation)?
- Methodological Answer:
- Systematic Review : Conduct a meta-analysis of existing data using PRISMA guidelines to identify methodological heterogeneity (e.g., assay conditions, compound purity) .
- Mechanistic Triangulation : Combine orthogonal assays (e.g., patch-clamp electrophysiology for ion channels, TR-FRET for kinase activity). Validate via CRISPR-edited cell lines lacking putative targets .
Q. How can researchers validate this compound’s target engagement in complex biological systems?
- Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts post-treatment.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized recombinant targets.
- Chemical Proteomics : Use clickable this compound probes for pull-down/MS identification of interactomes .
Q. What statistical approaches are recommended for analyzing variability in this compound’s pharmacokinetic (PK) studies across species?
- Methodological Answer:
- Population PK Modeling : Use nonlinear mixed-effects models (NONMEM) to account for interspecies differences in clearance and volume of distribution.
- Allometric Scaling : Apply ¾-power law for dose conversion (rodent-to-human).
- Sensitivity Analysis : Test covariates (e.g., cytochrome P450 activity) via Monte Carlo simulations .
Q. What are best practices for designing comparative studies between this compound and synthetic derivatives?
- Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications at C-3, C-7, or the benzyl moiety.
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to map electrostatic/hydrophobic features.
- In Silico ADMET : Predict bioavailability/toxicity via QSAR models (e.g., SwissADME, ProTox-II) .
Guidelines for Data Integrity and Reproducibility
- Raw Data Management : Archive chromatograms, spectral data, and PK curves in FAIR-aligned repositories (e.g., Zenodo) with unique DOIs .
- Conflict Resolution : Address contradictory findings by transparently reporting assay conditions (e.g., buffer pH, temperature) and compound purity thresholds (≥95% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
